2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline
Description
Properties
CAS No. |
652971-75-0 |
|---|---|
Molecular Formula |
C19H11ClN4S |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
3-(2-chloroquinolin-3-yl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C19H11ClN4S/c20-17-14(10-13-8-4-5-9-15(13)21-17)18-22-23-19-24(18)16(11-25-19)12-6-2-1-3-7-12/h1-11H |
InChI Key |
DWSROLMCMAXBHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)C4=CC5=CC=CC=C5N=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization with phenyl isothiocyanate to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and hydrazines. Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can also be employed. Reaction conditions typically involve solvents like ethanol, acetonitrile, or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinoline N-oxides.
Scientific Research Applications
Biological Activities
The biological evaluation of 2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline has shown promising results in various pharmacological contexts:
Antimicrobial Properties
Research indicates that derivatives of quinoline and thiazole exhibit significant antimicrobial activity. The incorporation of the thiazolo-triazole moiety into the quinoline structure enhances its effectiveness against various microbial strains. For instance, compounds derived from similar structures have demonstrated notable activity against Mycobacterium tuberculosis and other pathogens .
Antitubercular Activity
In studies focusing on antitubercular agents, compounds that include quinoline and triazole motifs have been synthesized and tested against strains of M. tuberculosis. Some derivatives have shown high efficacy as inhibitors of the InhA enzyme, which is crucial for the survival of the bacteria. Notably, certain compounds exhibited a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL .
Acetylcholinesterase Inhibition
The compound's structure suggests potential activity against acetylcholinesterase (AChE), making it a candidate for Alzheimer's disease treatment. Compounds with similar heterocyclic cores have been reported to inhibit AChE effectively, suggesting that this compound may also possess such properties .
Case Studies
Several studies highlight the compound's potential:
- Antitubercular Study : A recent investigation synthesized a series of quinoline-triazole hybrids and assessed their antitubercular properties. The study found that specific derivatives significantly inhibited M. tuberculosis, supporting the hypothesis that structural modifications can enhance biological activity .
- In Silico Studies : Molecular docking studies have been conducted to analyze the interactions between synthesized compounds and their target enzymes. These studies confirmed that certain derivatives form stable complexes with InhA, validating their potential as drug candidates against tuberculosis .
Mechanism of Action
The mechanism of action of 2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline involves its interaction with various molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it may interact with topoisomerase enzymes, resulting in DNA strand breaks and cell death . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Quinoxaline Derivatives
The compound 2-(5-arylthiazolo[2,3-c][1,2,4]triazol-3-yl)quinoxaline (66) replaces the quinoline core with quinoxaline. However, the absence of a chloro substituent in these derivatives may reduce electrophilic reactivity compared to the target compound .
Isoquinoline Analogues
Compounds such as 5-(4-chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline feature an isoquinoline core instead of quinoline. Isoquinoline systems exhibit distinct electronic properties and binding affinities, often targeting kinase enzymes. The substitution pattern (e.g., furyl vs. phenyl in the triazole ring) further modulates solubility and bioavailability .
Thiazolo-Triazole Isomers and Substituted Derivatives
Thiazolo[3,2-b][1,2,4]triazoles
Isomeric thiazolo[3,2-b][1,2,4]triazoles, such as (5Z)-2-(4-methylphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, demonstrate notable anti-inflammatory and analgesic activities.
Chlorophenyl-Substituted Derivatives
The compound N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide introduces a sulfanyl linker and benzothiazole group. This modification increases molecular weight (548.1 g/mol) and lipophilicity (XLogP3 = 7.3), likely improving membrane permeability but reducing aqueous solubility compared to the target compound’s direct quinoline-triazole linkage .
Pharmacological and Physicochemical Properties
Crystallographic and Stability Insights
Crystallographic studies of related triazolo-isoquinolines (e.g., 5-(4-chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline) reveal planar geometries stabilized by intramolecular hydrogen bonding, which may enhance thermal stability. In contrast, the target compound’s chloro and phenyl groups could induce steric hindrance, affecting crystal packing and solubility .
Biological Activity
2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline is a heterocyclic compound that integrates features from quinoline, thiazole, and triazole structures. Its unique molecular configuration suggests potential biological activities that warrant thorough investigation. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications.
Chemical Structure and Synthesis
The molecular structure of 2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline includes a chloro group at the 2-position of the quinoline ring and a thiazolo[2,3-c][1,2,4]triazole unit at the 3-position. The synthesis typically involves several key reactions:
- Formation of Quinoline Derivative : Starting from acetanilides treated with Vilsmeier's reagent to yield 2-chloro-3-quinolinecarboxaldehydes.
- Condensation with Thiosemicarbazide : This step produces thiosemicarbazones.
- Cyclization : The thiosemicarbazones are treated with substituted phenacyl bromides to form the desired quinoline-thiazole derivatives.
The synthesis can be summarized as follows:
Anticancer Properties
Research indicates that compounds similar to 2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline exhibit significant anticancer activity. For instance:
- Bcl-2 Inhibition : A study demonstrated that related triazole derivatives showed selective growth-inhibitory activity against Bcl-2-expressing human cancer cell lines with IC50 values in the sub-micromolar range. The most potent analogues displayed IC50 values as low as 0.31 µM against these cell lines while showing minimal activity against Bcl-2-negative cells .
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| Compound 5k | 0.31 | High |
| Gossypol (control) | ~0.64 | Moderate |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar derivatives have shown effectiveness against various human pathogenic bacteria .
The mechanism of action is believed to involve interaction with specific protein targets such as Bcl-2 and other apoptotic regulators. The presence of hydrogen bond acceptors in the structure enhances binding affinity and biological activity .
Study on Triazolo-Thiadiazole Derivatives
A comparative study on triazolo-thiadiazole derivatives highlighted their potential in inhibiting cancer cell proliferation and inducing apoptosis through Bcl-2 pathway disruption . The findings suggest that modifications in the molecular structure can significantly impact biological activity.
Q & A
Q. Key Considerations :
- Use stoichiometric excess (1.1:1) of aldehyde to ensure complete hydrazone formation.
- Monitor reaction progress via TLC or HPLC to avoid over-oxidation.
Basic: How is the molecular planarity of this compound validated experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Planarity Analysis : The fused triazoloisoquinoline system typically exhibits near-planarity, with root-mean-square (r.m.s.) deviations <0.06 Å from the mean plane.
- Dihedral Angles : Measure twisting between aromatic rings (e.g., thiazole and benzene rings may form angles of 66.36° and 56.32°, respectively, relative to the triazoloisoquinoline core) .
Methodological Tip :
Refine crystallographic data using software like SHELXL, applying riding models for hydrogen atoms to reduce parameter overfitting .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
Answer:
Focus on electronic and steric modulation :
Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the phenyl or thiazole rings to assess impact on binding affinity.
Conformational Analysis : Use DFT calculations to correlate dihedral angles (e.g., thiazole-phenyl twist) with bioactivity trends. For instance, reduced planarity may decrease π-π stacking in target binding pockets .
Comparative Crystallography : Compare SC-XRD data of active vs. inactive analogs to identify critical intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π-π stacking distances of ~3.6–3.7 Å) .
Advanced: What strategies resolve contradictory data in thermal stability studies?
Answer:
Contradictions often arise from polymorphic variations or solvent residues. Mitigate via:
Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert atmospheres. For example, a sharp mass loss at >250°C suggests intrinsic stability, while gradual loss indicates impurities.
DSC Screening : Identify polymorphs by detecting multiple melting points.
Solvent-Free Recrystallization : Use sublimation or melt crystallization to eliminate solvent-induced artifacts .
Case Example :
A study on triazole derivatives showed discrepancies in melting points due to residual dichloromethane; switching to solvent-free methods resolved inconsistencies .
Advanced: How are intermolecular interactions in the solid state characterized for this compound?
Answer:
SC-XRD and computational tools are combined:
Hydrogen Bonding : Identify C–H⋯N interactions (e.g., H⋯N distances of ~2.6 Å) and categorize them using IUPAC criteria.
π-π Stacking : Calculate centroid-to-centroid distances (e.g., 3.65 Å for triazoloisoquinoline-thiazole systems) and offset angles (<20° indicates strong stacking).
Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯H, H⋯N contacts) to explain packing efficiency .
Advanced: How to address contradictory bioactivity data across different assays?
Answer:
Assay Validation : Confirm target specificity using knockout models or competitive binding assays (e.g., SPR or ITC).
Solubility Screening : Use dynamic light scattering (DLS) to detect aggregation at assay concentrations, which may cause false negatives.
Metabolic Stability : Test liver microsome stability to rule out rapid degradation in cell-based vs. cell-free assays.
Example : A triazole-quinoline analog showed antifungal activity in cell-free assays but not in vivo due to cytochrome P450-mediated dechlorination; modifying the chloro-substituent restored efficacy .
Tables
Table 1: Key Crystallographic Parameters (Example from )
| Parameter | Value |
|---|---|
| Crystallographic System | Monoclinic |
| Space Group | |
| Dihedral Angles | 66.36° (thiazole), 56.32° (benzene) |
| π-π Stacking Distance | 3.6546 Å (Cg1⋯Cg5) |
| R Factor | 0.041 |
Table 2: Synthetic Optimization Checklist
| Step | Critical Parameter | Optimal Range |
|---|---|---|
| Hydrazone Formation | Solvent, Temperature | Isopropanol, 80–85°C |
| Oxidative Cyclization | Reaction Time | 6–8 hours at 200°C |
| Purification | Recrystallization Solvent | Dichloromethane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
